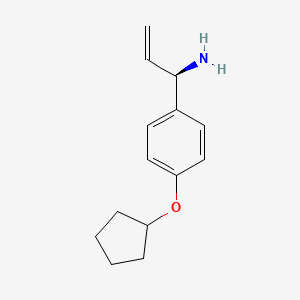

(1R)-1-(4-Cyclopentyloxyphenyl)prop-2-enylamine

Description

(1R)-1-(4-Cyclopentyloxyphenyl)prop-2-enylamine is a chiral primary amine featuring a 4-cyclopentyloxyphenyl substituent attached to the first carbon of a prop-2-enylamine backbone. The (1R)-stereochemistry at the amine-bearing carbon and the presence of a cyclopentyloxy group distinguish it from structurally analogous compounds. Key structural attributes include:

- Molecular Formula: C14H19NO (calculated).

- Molecular Weight: 217.26 g/mol.

- Functional Groups: Primary amine, propenyl chain (CH2=CH–CH2–), and a para-substituted cyclopentyloxy (C5H9O–) group on the phenyl ring.

Properties

Molecular Formula |

C14H19NO |

|---|---|

Molecular Weight |

217.31 g/mol |

IUPAC Name |

(1R)-1-(4-cyclopentyloxyphenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C14H19NO/c1-2-14(15)11-7-9-13(10-8-11)16-12-5-3-4-6-12/h2,7-10,12,14H,1,3-6,15H2/t14-/m1/s1 |

InChI Key |

JHGDXUHZXUEFIA-CQSZACIVSA-N |

Isomeric SMILES |

C=C[C@H](C1=CC=C(C=C1)OC2CCCC2)N |

Canonical SMILES |

C=CC(C1=CC=C(C=C1)OC2CCCC2)N |

Origin of Product |

United States |

Biological Activity

(1R)-1-(4-Cyclopentyloxyphenyl)prop-2-enylamine is an organic compound known for its unique structural features, including a cyclopentyloxy group attached to a phenyl ring and an allylic amine functional group. This compound has garnered attention due to its potential biological activities, particularly in relation to enzyme interactions and receptor modulation.

- Molecular Formula : C15H21NO

- Molecular Weight : 217.31 g/mol

- IUPAC Name : 1-(4-cyclopentyloxyphenyl)prop-2-en-1-amine

- SMILES Notation :

C=CC(C1=CC=C(C=C1)OC2CCCC2)N

Research indicates that (1R)-1-(4-Cyclopentyloxyphenyl)prop-2-enylamine interacts with specific molecular targets, leading to alterations in enzyme or receptor activity. These interactions may influence various biochemical pathways, such as:

- Signal Transduction : Modulating pathways that relay signals within cells.

- Metabolic Regulation : Affecting metabolic processes and energy balance.

Further studies are necessary to elucidate the exact mechanisms and specific targets involved in its biological activity.

Enzyme Interactions

Studies have shown that (1R)-1-(4-Cyclopentyloxyphenyl)prop-2-enylamine exhibits interactions with various enzymes, which could potentially lead to therapeutic applications. For example, its effects on serotonin receptors suggest a role in modulating neurotransmitter activity, which may be beneficial in treating mood disorders.

Case Studies

In vitro studies have demonstrated that this compound can inhibit certain enzyme activities linked to metabolic disorders. For instance, it has been tested against enzymes involved in lipid metabolism, showing promise as a potential therapeutic agent for conditions like obesity and diabetes.

Comparative Analysis

To better understand the unique properties of (1R)-1-(4-Cyclopentyloxyphenyl)prop-2-enylamine, it can be compared with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-Methoxyphenyl)prop-2-enylamine | Methoxy group on phenyl ring | Lacks cyclopentyloxy substituent |

| 1-(4-Ethoxyphenyl)prop-2-enylamine | Ethoxy group on phenyl ring | Different alkoxy substituent |

| 1-(3,4-Dimethylphenyl)prop-2-enylamine | Dimethyl groups on phenyl ring | Contains methyl substituents instead |

| 1-(4-Fluorophenyl)prop-2-enylamine | Fluoro group on phenyl ring | Halogen substitution instead of cyclopentane |

Uniqueness : The presence of the cyclopentyloxy group distinguishes (1R)-1-(4-Cyclopentyloxyphenyl)prop-2-enylamine from these similar compounds, providing distinct chemical and physical properties that enhance its utility in specific research applications.

Research Findings

Recent investigations have highlighted the following findings regarding the biological activity of (1R)-1-(4-Cyclopentyloxyphenyl)prop-2-enylamine:

- Antifungal Activity : Some derivatives have shown moderate antifungal properties against pathogens like Alternaria solani and Fusarium oxysporum, indicating potential applications in agriculture as fungicides.

- Neuropharmacological Effects : Preliminary studies suggest that this compound may influence neurotransmitter systems, hinting at possible uses in treating neurological disorders.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key differences between (1R)-1-(4-Cyclopentyloxyphenyl)prop-2-enylamine and analogous compounds:

Key Observations:

Substituent Effects: The cyclopentyloxy group in the target compound increases steric bulk and lipophilicity compared to the chloro and methyl groups in (1R)-1-(4-Chloro-3-methylphenyl)prop-2-enylamine. This may enhance blood-brain barrier penetration or receptor-binding affinity in pharmacological contexts.

Stereochemical Considerations :

- All compounds share an (R)-configuration at the chiral center, critical for enantioselective interactions with biological targets.

Key Observations:

- The target compound’s synthesis may face challenges due to the bulky cyclopentyloxy group , which could reduce reaction yields compared to smaller substituents.

- Cyanamide synthesis (84% yield) demonstrates efficient electrophilic cyanidation, contrasting with the moderate yields (60%) of Mannich-derived compounds .

Physicochemical and Spectroscopic Properties

Key Observations:

Preparation Methods

Synthesis of the Cyclopentyloxyphenyl Intermediate

- Starting from 4-hydroxyphenyl derivatives, the cyclopentyloxy group is introduced via nucleophilic substitution or Williamson ether synthesis.

- Typically, cyclopentanol or a cyclopentyl halide reacts with 4-hydroxyphenyl derivatives under basic conditions (e.g., K2CO3) in polar aprotic solvents such as DMF or DMSO to form the ether linkage.

Construction of the Prop-2-enylamine Moiety

The allylic amine group is introduced by methods such as:

Dehydrohalogenation or Elimination Reactions: Starting from corresponding halides or alcohol precursors, elimination under basic conditions (e.g., using strong bases like potassium tert-butoxide) forms the alkene functionality of the prop-2-enylamine.

Reductive Amination: Reaction of the corresponding aldehyde or ketone intermediate with ammonia or primary amines in the presence of reducing agents (e.g., NaBH3CN) can yield the amine functionality with control over stereochemistry.

Catalytic Reduction: Catalytic hydrogenation steps with chiral catalysts may be employed to achieve the desired (1R) stereochemistry in the amine-bearing carbon.

Stereochemical Control

- Enantioselective synthesis is critical for obtaining the (1R) isomer.

- Chiral catalysts or auxiliaries can be used during the reductive amination or catalytic hydrogenation steps to ensure high enantiomeric excess.

- Chromatographic techniques such as chiral HPLC are used to verify the optical purity.

Reaction Conditions and Catalysts

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Cyclopentyloxy ether formation | Cyclopentanol or cyclopentyl halide, K2CO3, DMF, 80-100°C | Williamson ether synthesis conditions |

| Allylic amine formation | Halide or alcohol precursor, strong base (e.g., KOtBu) | Dehydrohalogenation/elimination |

| Reductive amination | Aldehyde/ketone, NH3 or amine, NaBH3CN or catalytic hydrogenation | Chiral catalyst for stereocontrol |

| Catalytic hydrogenation | Pd/C or chiral catalysts, H2 gas, mild temperatures | To reduce intermediates and set stereochemistry |

Analytical Characterization During Preparation

- Thin-Layer Chromatography (TLC): To monitor reaction progress and purity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm structural integrity and substitution patterns.

- Infrared (IR) Spectroscopy: To verify functional groups, e.g., amine N-H stretch, alkene C=C stretch.

- Chiral High-Performance Liquid Chromatography (HPLC): To assess enantiomeric purity.

- Mass Spectrometry (MS): To confirm molecular weight and fragmentation patterns.

Summary Table of Preparation Steps

| Preparation Stage | Key Reagents/Conditions | Purpose | Outcome/Notes |

|---|---|---|---|

| 1. Ether Formation | Cyclopentanol, K2CO3, DMF, heat | Introduce cyclopentyloxy group | Formation of 4-cyclopentyloxyphenyl intermediate |

| 2. Allylic Moiety Introduction | Halide/alcohol precursor, base | Form prop-2-enyl group | Formation of allylic intermediate |

| 3. Amination | Aldehyde/ketone, NH3, reducing agent | Install amine group | Formation of prop-2-enylamine |

| 4. Stereochemical Resolution | Chiral catalyst, hydrogenation | Obtain (1R) enantiomer | Optically pure compound |

| 5. Purification & Analysis | Chromatography, NMR, IR, MS, chiral HPLC | Verify purity and structure | Confirmed identity and purity |

Research Findings and Considerations

- The synthesis avoids hazardous reagents such as n-BuLi or LiHMDS, favoring safer catalytic and base-promoted methods.

- Reaction optimization includes careful control of temperature, solvent choice, and reaction time to maximize yield and enantiomeric excess.

- The presence of the cyclopentyloxy group influences steric and electronic properties, affecting reaction kinetics and product stability.

- The preparation method is adaptable to scale-up for pharmaceutical applications due to the use of commercially available reagents and mild conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.